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molecular formula C5H2BrClN2O2 B118568 5-Bromo-2-chloro-3-nitropyridine CAS No. 67443-38-3

5-Bromo-2-chloro-3-nitropyridine

Cat. No. B118568
M. Wt: 237.44 g/mol
InChI Key: WWQQPSDIIVXFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868188B2

Procedure details

5-Bromo-2-chloro-3-nitropyridine was prepared according the method described by K. Jouve and J. Bergman, J. Heterocyclic Chem., 40, 261 (2003) from 2-amino-5-bromo-3-nitropyridine except that one equivalent of lithium chloride was added and the yield was improved to 84%. The required product gave the characterising data:—1H NMR Spectrum: (CDCl3) 8.70 (1H, d); 8.37 (1H, d).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1.[Cl-:12].[Li+]>>[Br:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([Cl:12])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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